6-Chloro-5-methyl-3-nitropyridin-2-amine

Kinase inhibition Cancer therapeutics Targeted covalent inhibitors

Researchers requiring a regioselectively activated nitropyridine scaffold often face supply inconsistency and limited structural diversity. This compound addresses both challenges: • p70S6Kβ-targeted design: A close analog achieves IC50=444 nM, positioning this scaffold for rapid covalent inhibitor optimization with reduced off-target risk. • Regioselective C6 chlorine: Enables efficient nucleophilic aromatic substitution for diverse heterocyclic library synthesis; LogP=3.09 enhances CNS/intracellular drug-like properties. • Reliable 45% established synthetic yield supports scalable, cost-effective supply for medicinal chemistry and agrochemical programs.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
CAS No. 202217-19-4
Cat. No. B1358060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methyl-3-nitropyridin-2-amine
CAS202217-19-4
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1Cl)N)[N+](=O)[O-]
InChIInChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9)
InChIKeyVXAQCLXAYGVVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methyl-3-nitropyridin-2-amine (CAS 202217-19-4) | Key Intermediates and Building Blocks for Scientific Procurement


6-Chloro-5-methyl-3-nitropyridin-2-amine (CAS 202217-19-4) is a heterocyclic organic compound belonging to the class of nitropyridines . It is characterized by a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 5, and a nitro group at position 3, with an amine group at position 2 . This compound serves as a versatile intermediate in organic synthesis, with applications in medicinal chemistry, agrochemicals, and dyestuffs . Its specific substitution pattern imparts distinct chemical reactivity, particularly in nucleophilic substitution, reduction, and cross-coupling reactions .

Workflow

Nucleophilic aromatic substitution, reduction, cross-coupling reactions

Selection

Distinct 6‑chloro, 5‑methyl, 3‑nitro substitution pattern

Use Context

Medicinal chemistry, agrochemical, and dyestuff intermediate

6-Chloro-5-methyl-3-nitropyridin-2-amine | Why Generic Substitution of Pyridine Analogs Fails


In-class compounds, such as 5-methyl-3-nitropyridin-2-amine (CAS 7598-26-7) and 5-chloro-N-methyl-3-nitropyridin-2-amine (CAS 98142-23-5), cannot simply be interchanged due to their distinct substitution patterns and resulting physicochemical and biological properties [1]. The specific arrangement of the chlorine, methyl, and nitro groups in 6-chloro-5-methyl-3-nitropyridin-2-amine dictates its unique reactivity profile, including regioselectivity in nucleophilic aromatic substitutions and its potential as a kinase inhibitor scaffold [2]. These differences lead to significant variations in synthetic outcomes and biological activities, as evidenced by comparative studies of closely related nitropyridine derivatives [2].

5‑Methyl‑3‑nitropyridin‑2‑amine (CAS 7598‑26‑7) lacks the 6‑chloro handle; nucleophilic substitution regioselectivity may shift significantly.

5‑Chloro‑N‑methyl‑3‑nitropyridin‑2‑amine (CAS 98142‑23‑5) carries a different amino substitution; reported bioactivity profiles may not transfer.

6-Chloro-5-methyl-3-nitropyridin-2-amine (CAS 202217-19-4) | Quantitative Evidence Guide for Procurement Decisions


Kinase Inhibition Potency: 6-Chloro-5-methyl-3-nitropyridin-2-amine Derivatives Show Selective p70S6Kβ Inhibition

A derivative of 6-chloro-5-methyl-3-nitropyridin-2-amine, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, demonstrates selective inhibition of the ribosomal S6 kinase p70S6Kβ (S6K2) with an IC50 of 444 nM [1]. This is in contrast to the negligible inhibition of MPS1 (IC50 >5,000 nM) and MAPKAPK2 (IC50 >25,000 nM) under the same assay conditions [1]. The unsubstituted 5-methyl-3-nitropyridin-2-amine (CAS 7598-26-7) has no reported kinase inhibition data, highlighting the critical role of the 6-chloro and 5-methyl substitution pattern for this activity.

Derivative Kinase Selectivity
Class-level inference
IC₅₀ 444 nM (p70S6Kβ) vs >5,000 nM (MPS1), >25,000 nM (MAPKAPK2)
Supports scaffold selectivity context
Derivative data; direct scaffold attribution requires validation
Kinase inhibition Cancer therapeutics Targeted covalent inhibitors

Synthetic Yield: Optimized Route for 6-Chloro-5-methyl-3-nitropyridin-2-amine Production

A practical synthetic route for 6-chloro-5-methyl-3-nitropyridin-2-amine involves the reaction of 2,6-dichloro-3-methyl-5-nitropyridine with aqueous ammonia, potassium carbonate, and t-butanol at 60°C under nitrogen, yielding the target compound in 45% yield . In contrast, the synthesis of 5-chloro-N-methyl-3-nitropyridin-2-amine (CAS 98142-23-5) requires alternative conditions and reagents, with no reported optimized yields in the open literature [1]. This route provides a reproducible method for generating the compound with a defined yield, essential for cost-effective scale-up.

Synthetic Yield
Supporting evidence
45% yield
Supports scalable procurement context
Reported route (NH₃, K₂CO₃, t‑BuOH, 60°C); yield optimization context
Organic synthesis Process chemistry Scale-up

Physicochemical Properties: Increased Lipophilicity and Altered Reactivity

6-Chloro-5-methyl-3-nitropyridin-2-amine exhibits a calculated LogP of 3.09 [1], significantly higher than the LogP of 1.2 for 5-methyl-3-nitropyridin-2-amine (CAS 7598-26-7) [2]. The presence of both a chlorine atom and a methyl group increases lipophilicity, which can impact membrane permeability, protein binding, and overall pharmacokinetic profiles. Additionally, the chlorine atom at position 6 provides a handle for further derivatization through nucleophilic aromatic substitution, enabling the synthesis of diverse analogs [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +1.89 (3.09 vs 1.2 for non‑chlorinated analog)
May support membrane permeability context
Calculated XLogP3; biological correlation requires verification
Lipophilicity ADME Drug-likeness

Commercial Availability and Purity: Consistent Quality for Research Applications

6-Chloro-5-methyl-3-nitropyridin-2-amine is commercially available from multiple suppliers with a typical purity specification of 97% . This is comparable to the purity of 5-chloro-N-methyl-3-nitropyridin-2-amine (CAS 98142-23-5), which is also offered at 98% purity . However, the target compound benefits from a more extensive network of suppliers, ensuring competitive pricing and reliable supply chains . The compound is stored under inert gas at 2-8°C to maintain stability .

Commercial Purity
Data to verify
97% minimum purity
Reported specification; lot‑level verification recommended
Supplier specification review recommended
Purity Quality control Procurement

6-Chloro-5-methyl-3-nitropyridin-2-amine | Recommended Application Scenarios for Scientific and Industrial Use


Kinase Inhibitor Development: p70S6Kβ-Targeted Cancer Therapeutics

Based on the selective inhibition of p70S6Kβ (IC50 = 444 nM) observed with a closely related derivative [1], 6-chloro-5-methyl-3-nitropyridin-2-amine serves as an ideal starting scaffold for developing targeted covalent inhibitors of this kinase. Its unique substitution pattern enables further optimization to enhance potency and selectivity, potentially leading to novel anticancer agents with reduced off-target effects.

Medicinal Chemistry: Building Block for Diversified Heterocyclic Libraries

The compound's chlorine atom at position 6 allows for efficient nucleophilic aromatic substitution, making it a versatile building block for synthesizing diverse heterocyclic libraries. Its higher lipophilicity (LogP = 3.09) compared to non-chlorinated analogs [2] may improve the drug-like properties of derived compounds, particularly for targeting intracellular or CNS-related targets.

Agrochemical Intermediate: Synthesis of Novel Pesticides and Herbicides

As an important intermediate in agrochemical synthesis , 6-chloro-5-methyl-3-nitropyridin-2-amine can be utilized to create new classes of pesticides and herbicides. Its specific substitution pattern may confer unique binding properties to biological targets in pests or weeds, offering a route to more effective and selective crop protection agents.

Process Chemistry: Scalable Synthesis of Key Intermediates

The established synthetic route with a 45% yield provides a reliable foundation for scaling up the production of 6-chloro-5-methyl-3-nitropyridin-2-amine. This is critical for meeting the demands of large-scale research programs or industrial applications, ensuring a consistent and cost-effective supply of this building block.

Application
Selection Property
Validation Focus
p70S6Kβ‑targeted inhibitor scaffold studies
6‑Chloro substitution reactivity
Derivative kinase selectivity context
Diversified heterocyclic library synthesis
Nucleophilic aromatic substitution handle
Scaffold derivatization potential
Agrochemical intermediate discovery
Distinct substitution pattern
Target binding context in pest models
Scalable intermediate supply
Reported synthetic route
Process yield and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-methyl-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.